4-[2-(2-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride
Overview
Description
4-[2-(2-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a 2-(2-sec-butoxyphenoxy)ethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride typically involves the reaction of 2-sec-butoxyphenol with ethylene oxide to form 2-(2-sec-butoxyphenoxy)ethanol. This intermediate is then reacted with morpholine under specific conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the butoxyphenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-[2-(2-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[2-(2-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride can be compared with other morpholine derivatives, such as:
- 4-(2-phenoxyethyl)morpholine
- 4-(2-butoxyethyl)morpholine
- 4-(2-ethoxyphenoxy)ethyl)morpholine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
4-[2-(2-butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-14(2)20-16-7-5-4-6-15(16)19-13-10-17-8-11-18-12-9-17;/h4-7,14H,3,8-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYVXQOAQFINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1OCCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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